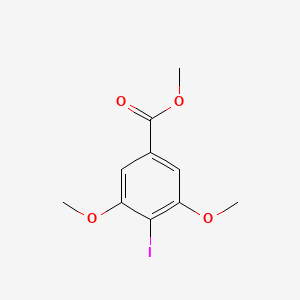

Methyl 4-iodo-3,5-dimethoxybenzoate

Description

Contextual Significance in Synthetic Organic Chemistry

The importance of Methyl 4-iodo-3,5-dimethoxybenzoate in synthetic organic chemistry lies in the reactivity of its functional groups. The presence of an iodine atom makes it an ideal substrate for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental for the formation of carbon-carbon bonds. These reactions are pivotal in the construction of complex molecular architectures from simpler precursors.

The methoxy (B1213986) groups on the aromatic ring influence the electronic properties of the molecule and can direct the regioselectivity of further electrophilic aromatic substitution reactions. Additionally, these ether linkages can be cleaved under specific conditions to yield hydroxyl groups, providing another avenue for functionalization. The methyl ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups, further adding to the synthetic utility of the compound. This combination of reactive sites makes this compound and related substituted phenols and phenyl ethers valuable in the synthesis of a wide array of organic compounds, including pharmaceuticals and materials for life sciences. rsc.org

Historical Overview of Relevant Chemical Class Investigations

The study of substituted phenyl ethers and benzoates has a long history in organic chemistry, evolving with the development of new synthetic methods. wikipedia.org Early investigations focused on understanding the directing effects of various substituents on aromatic rings in electrophilic substitution reactions. rsc.org The development of the Williamson ether synthesis provided a reliable method for the preparation of simple phenyl ethers, while the Ullmann condensation allowed for the synthesis of more complex bis-aryl ethers. wikipedia.org

In more recent times, the focus has shifted towards the development of methods for the synthesis of highly substituted aromatic compounds with complete regiochemical control. oregonstate.edu The challenges associated with the synthesis of meta-substituted phenols and phenyl ethers, for instance, have spurred the development of innovative synthetic strategies to overcome the natural ortho-para directing effects of many functional groups. rsc.orgresearchgate.net The ability to introduce a variety of functional groups onto a benzene (B151609) ring with high precision is crucial for the targeted synthesis of complex molecules. Compounds like this compound are products of this long history of research into the controlled synthesis of substituted aromatic systems. The development of transition metal-catalyzed cross-coupling reactions has further enhanced the utility of iodo-substituted aromatics as key building blocks in modern organic synthesis.

Detailed Research Findings

While specific research articles focusing solely on this compound are not abundant in the searched literature, its chemical properties and potential research applications can be inferred from its structure and the behavior of analogous compounds.

Chemical and Physical Properties

The properties of this compound are available from chemical databases. The following tables summarize some of its key characteristics.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁IO₄ |

| Molecular Weight | 322.09 g/mol |

| IUPAC Name | This compound |

| CAS Number | 180306-36-5 |

Table 2: Predicted Physical Properties of this compound

| Property | Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Not available |

Synthetic Utility and Potential Research Applications

The synthetic utility of this compound is primarily derived from its potential as an intermediate in the synthesis of more complex molecules. The iodo-substituent is a key feature, as it can be readily displaced or used in a variety of coupling reactions. For instance, it can serve as a precursor in the synthesis of biologically active compounds. A related compound, methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (B1203000) (DIME), has been investigated for its molecular pharmacology, suggesting that iodinated benzoates can have interesting biological activities. nih.gov

The general class of iodinated benzoic acid derivatives, such as 3-Iodo-4-methylbenzoic acid, are utilized in the synthesis of preservatives, pharmaceutical molecules, and dyes. guidechem.com The iodine atom in these structures allows for further chemical transformations, including arylation and alkylation through coupling reactions. guidechem.com Given these precedents, this compound could be a valuable starting material for creating diverse molecular libraries for drug discovery and materials science.

The synthesis of such a molecule would likely involve the iodination of a dimethoxybenzoate precursor or the methoxylation of an iodinated precursor. For example, the synthesis of methyl 4-(dimethylamino)-3,5-dimethoxybenzoate has been achieved from 4-amino-3,5-dibromobenzoic acid by replacement of the bromine atoms with methoxy groups, followed by methylation. google.com A similar strategy could potentially be employed for the synthesis of this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11IO4 |

|---|---|

Molecular Weight |

322.10 g/mol |

IUPAC Name |

methyl 4-iodo-3,5-dimethoxybenzoate |

InChI |

InChI=1S/C10H11IO4/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5H,1-3H3 |

InChI Key |

MSACADVDOVUJQB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1I)OC)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Iodo 3,5 Dimethoxybenzoate

Precursor-Based Synthesis Approaches

The creation of Methyl 4-iodo-3,5-dimethoxybenzoate typically begins with a more readily available substituted benzoic acid. The strategic addition of functional groups builds the molecule toward the final product.

A primary pathway to the target compound starts with Methyl 3,5-dihydroxybenzoate (B8624769). This precursor undergoes a series of reactions to introduce the methoxy (B1213986) and iodo groups at the desired positions.

The initial step in this sequence is the formation of the precursor ester, Methyl 3,5-dihydroxybenzoate. This is typically achieved through the Fischer esterification of 3,5-Dihydroxybenzoic acid. The reaction involves heating the carboxylic acid in an excess of methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. This process converts the carboxylic acid group into a methyl ester, which is a key functional group for the subsequent steps.

The final step in this synthetic sequence is the introduction of an iodine atom at the 4-position of the aromatic ring. This is accomplished through electrophilic aromatic substitution on the intermediate, Methyl 3,5-dimethoxybenzoate (B1226732). N-Iodosuccinimide (NIS) is a common and effective reagent for this transformation. organic-chemistry.org The reaction is typically performed in a polar solvent like acetonitrile (B52724). mdma.ch The two methoxy groups on the benzene (B151609) ring are strong activating groups and direct incoming electrophiles to the ortho and para positions. In the case of Methyl 3,5-dimethoxybenzoate, the position para to the ester group (position 4) is highly activated by both methoxy groups, making it the primary site for iodination. The use of NIS provides a reliable method for achieving this regioselective iodination under relatively mild conditions. mdma.ch For activated aromatic compounds like dimethoxybenzenes, the reaction can proceed efficiently, sometimes with the addition of a catalytic amount of an acid like trifluoroacetic acid (TFA) to enhance the electrophilicity of the iodine source. organic-chemistry.orglookchem.com

Table 1: Iodination of Methoxy-Substituted Benzenes with NIS

| Substrate | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 1,3-Dimethoxybenzene | NIS | Acetonitrile | 20°C, 0.5 h | 4-Iodo-1,3-dimethoxybenzene | 98% | mdma.ch |

| Anisole | NIS, cat. TFA | Acetonitrile | Room Temp | 4-Iodoanisole | High | lookchem.com |

Once Methyl 3,5-dihydroxybenzoate is obtained, the next step is the methylation of the two phenolic hydroxyl groups to form Methyl 3,5-dimethoxybenzoate. sigmaaldrich.comnih.gov A widely used method involves treating the dihydroxy compound with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a weak base and a suitable solvent. chemicalbook.com A specific documented procedure utilizes potassium carbonate as the base and acetone (B3395972) as the solvent. The reaction mixture is heated, typically at reflux, to drive the reaction to completion. This Williamson ether synthesis-type reaction yields Methyl 3,5-dimethoxybenzoate in high purity and yield after appropriate workup and purification. chemicalbook.com

Table 2: O-Methylation of Methyl 3,5-Dihydroxybenzoate

| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |

| Methyl 3,5-dihydroxybenzoate | Potassium Carbonate, Methylating Agent (e.g., Dimethyl Sulfate) | Acetone | 60°C, 3 h | Methyl 3,5-dimethoxybenzoate | 97.1% | chemicalbook.com |

An alternative pathway for preparing a related structure begins with a different precursor, 4-amino-3,5-dibromobenzoic acid. google.comnih.gov This method, detailed in patent literature for the synthesis of a structurally similar compound, involves a two-step process. First, the two bromine atoms are substituted with methoxy groups. This is achieved by reacting the dibromo compound with an alkali methylate (like sodium methoxide) in the presence of a copper(I) oxide catalyst and a high-boiling polar aprotic solvent such as dimethylformamide. The resulting 4-amino-3,5-dimethoxybenzoic acid is then methylated. This second step involves reaction with dimethyl sulfate in the presence of a base to methylate both the carboxylic acid and the amino group, yielding Methyl 4-(dimethylamino)-3,5-dimethoxybenzoate. google.com This route demonstrates a different strategic approach, installing the methoxy groups first via nucleophilic substitution before functionalizing the 4-position.

Synthesis from Methyl 3,5-Dihydroxybenzoate

Key Reagents and Reaction Conditions in this compound Synthesis

The successful synthesis of this compound relies on the careful selection of reagents and control of reaction conditions at each step. The following table summarizes the key parameters for the primary synthetic route.

Table 3: Summary of Reagents and Conditions

| Synthetic Step | Precursor | Key Reagents | Solvent(s) | Typical Conditions |

| Esterification | 3,5-Dihydroxybenzoic acid | Methanol, Sulfuric Acid (catalyst) | Methanol | Reflux |

| O-Methylation | Methyl 3,5-dihydroxybenzoate | Dimethyl sulfate, Potassium carbonate | Acetone | 60°C, 3 hours |

| Iodination | Methyl 3,5-dimethoxybenzoate | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA, catalytic) | Acetonitrile | Room Temperature |

Iodination Reagents and Selectivity

The direct iodination of methyl 3,5-dimethoxybenzoate presents a challenge in achieving regioselectivity. The two methoxy groups strongly activate the aromatic ring, making the positions ortho and para to them (positions 2, 4, and 6) susceptible to electrophilic attack. To selectively introduce an iodine atom at the C-4 position, specific iodinating systems are required.

One effective method involves the use of iodine in the presence of a silver salt, such as silver sulfate. In this system, the silver salt activates the iodine, forming a more potent electrophilic species. This approach has been used for the iodination of similarly substituted aromatic compounds like 3,5-dichloroanisole. olemiss.edu The reaction proceeds by the attack of the electron-rich aromatic ring on the activated iodine species. olemiss.edu

Another potential route for iodination is the use of N-iodosuccinimide (NIS), a mild and efficient iodinating agent for electron-rich aromatic compounds. nih.gov

Table 1: Iodination Reagents and Conditions

| Reagent System | Substrate | Conditions | Outcome |

| Iodine / Silver Sulfate | 3,5-Dichloroanisole | Dichloromethane (B109758), Room Temperature | Iodination of the aromatic ring olemiss.edu |

| N-Iodosuccinimide (NIS) | Electron-rich arenes | - | Mild and regioselective iodination nih.gov |

Methylation Reagents and Stereochemical Considerations

The alternative synthetic route involves the esterification of 4-iodo-3,5-dimethoxybenzoic acid. This transformation can be achieved using various methylation reagents. A common and effective method is the reaction of the carboxylic acid with a methylating agent in the presence of a base.

For instance, the methylation of a substituted 4-amino-3,5-dimethoxybenzoic acid has been successfully carried out using dimethyl sulfate with potassium carbonate as the base in a solvent like acetone at elevated temperatures. google.com Another widely used methylation agent is methyl iodide, which can be employed with a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). chemicalbook.com A classic approach to esterification is the Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of a strong acid catalyst. wikipedia.org As there are no stereocenters in the molecule, stereochemical considerations are not a factor in this synthesis.

Table 2: Methylation Reagents and Conditions

| Reagent System | Substrate Type | Conditions | Reference |

| Dimethyl sulfate / Potassium carbonate | Substituted benzoic acid | Acetone, 50°C | google.com |

| Methyl iodide / Potassium carbonate | Substituted hydroxybenzoate | DMF, 60°C | chemicalbook.com |

| Methanol / Acid catalyst | 4-Iodobenzoic acid | - | wikipedia.org |

Solvent Systems and Temperature Control

The choice of solvent and the control of temperature are critical parameters in the synthesis of this compound. For iodination reactions, solvents such as dichloromethane are often employed. olemiss.edu The temperature for these reactions is typically kept at room temperature, though careful monitoring is necessary to prevent side reactions.

In methylation reactions, polar aprotic solvents like acetone and DMF are frequently used. google.comchemicalbook.com These solvents are effective at dissolving the reactants and facilitating the reaction. The temperature for methylation is often elevated, for example to 50-60°C, to ensure a reasonable reaction rate. google.comchemicalbook.com

Purification and Isolation Techniques for this compound

Following the synthesis, a multi-step purification process is necessary to isolate this compound in high purity. This typically involves extraction, washing, chromatographic separation, and crystallization.

Chromatographic Separation Methods

Column chromatography is a crucial technique for separating the desired product from unreacted starting materials and any side products. For compounds of similar polarity, silica (B1680970) gel is a commonly used stationary phase. The choice of eluent is critical for achieving good separation. A gradient of hexane (B92381) and ethyl acetate (B1210297) is a common mobile phase for separating moderately polar organic compounds. For instance, a mixture of hexanes and ethyl acetate has been used to purify similar substituted benzoates. chemicalbook.com

Extraction and Work-up Procedures

The initial work-up of the reaction mixture typically involves an extraction procedure. The reaction mixture is often diluted with water and extracted with an organic solvent such as ethyl acetate. chemicalbook.com The combined organic layers are then washed sequentially with water and a saturated brine solution to remove any remaining water-soluble impurities. chemicalbook.com In cases where acidic or basic reagents are used, the work-up may include washing with a mild base, such as a sodium bicarbonate solution, or a mild acid. google.com After the washing steps, the organic layer is dried over an anhydrous drying agent like sodium sulfate before the solvent is removed under reduced pressure. chemicalbook.com

Crystallization and Recrystallization Strategies

The final step in the purification process is often crystallization or recrystallization to obtain the product in a highly pure, crystalline form. The crude product obtained after chromatography is dissolved in a hot solvent and then allowed to cool slowly, promoting the formation of well-defined crystals. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For similar aromatic esters, solvents such as petroleum ether and ethanol (B145695) have been used for recrystallization. olemiss.educhemicalbook.com

Table 3: Summary of Purification Techniques

| Technique | Details | Purpose | Reference |

| Column Chromatography | Stationary phase: Silica gel; Eluent: Hexane/Ethyl Acetate gradient | Separation from byproducts and starting materials | chemicalbook.com |

| Extraction | Solvent: Ethyl acetate; Washes: Water, Brine | Initial purification and removal of water-soluble impurities | chemicalbook.com |

| Crystallization | Solvent: Petroleum ether or Ethanol | Final purification to obtain a highly pure solid | olemiss.educhemicalbook.com |

Chemical Reactivity and Transformations of Methyl 4 Iodo 3,5 Dimethoxybenzoate

Cross-Coupling Reactions Involving the Iodoaryl Moiety

The presence of an iodine atom on the aromatic ring of Methyl 4-iodo-3,5-dimethoxybenzoate imparts significant reactivity, making it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules by forming new carbon-carbon and carbon-heteroatom bonds.

Stille Coupling Reactions

While specific examples of Stille couplings directly involving this compound are not extensively detailed in the provided search results, the general principles of Stille coupling suggest its applicability. This reaction typically involves the palladium-catalyzed coupling of an organotin compound with an organic halide. Given the high reactivity of the carbon-iodine bond, this compound would be an excellent electrophilic partner in such a reaction. The general mechanism for Stille coupling involves an oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Suzuki Cross-Coupling Methodologies

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. libretexts.org The reaction is catalyzed by a palladium complex and requires a base. libretexts.org The general catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to afford the final product and regenerate the catalyst. libretexts.org The reactivity of the organic halide is a critical factor, with the order of reactivity being I > Br > Cl > F. libretexts.org The high reactivity of the C-I bond in this compound makes it an ideal substrate for Suzuki couplings.

A representative example of a Suzuki coupling reaction involving a related iodo-benzoate derivative is the reaction of methyl 4-iodobenzoate (B1621894) with an organoboron compound in the presence of a palladium catalyst and a base to form a biphenyl (B1667301) derivative.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Methyl 4-aryl-3,5-dimethoxybenzoate |

This is a representative table based on general Suzuki coupling principles.

Sonogashira Cross-Coupling Methodologies

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org The reaction can be carried out under mild conditions, often at room temperature. wikipedia.org The Sonogashira coupling is highly valuable for the synthesis of substituted alkynes, which are important intermediates in the preparation of pharmaceuticals, natural products, and organic materials. wikipedia.org

Given the reactivity of the iodo group, this compound is a suitable substrate for Sonogashira coupling. The reaction would involve the coupling of the iodoaryl compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt, and a base like triethylamine.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Methyl 4-alkynyl-3,5-dimethoxybenzoate |

This is a representative table based on general Sonogashira coupling principles.

Other Transition-Metal Catalyzed Cross-Couplings

Beyond Stille, Suzuki, and Sonogashira reactions, the iodoaryl moiety of this compound can participate in a range of other transition-metal-catalyzed cross-coupling reactions. These include but are not limited to Heck coupling (with alkenes), Buchwald-Hartwig amination (with amines), and various carbon-heteroatom bond-forming reactions. researchgate.net The choice of catalyst, which can be based on palladium, nickel, copper, or other transition metals, is crucial for the success of these transformations. researchgate.net These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups at the 4-position of the benzene (B151609) ring.

Role in Hypervalent Iodine Chemistry and Catalysis

Hypervalent iodine compounds are reagents that contain an iodine atom in a formal oxidation state higher than the usual -1. These compounds have gained significant attention as versatile and environmentally benign oxidizing agents and electrophiles in organic synthesis.

This compound as a Precatalyst

Recent research has explored the use of simple iodoarenes, such as this compound, as precatalysts for in situ generation of hypervalent iodine species. In the presence of a suitable terminal oxidant, such as peroxy acids or Oxone®, the iodoarene can be oxidized to a catalytically active hypervalent iodine(III) or iodine(V) species. These in situ generated species can then mediate a variety of oxidative transformations, including the oxidation of alcohols, phenols, and the α-functionalization of carbonyl compounds. The use of a catalytic amount of the iodoarene precursor makes these processes more atom-economical and environmentally friendly compared to using stoichiometric amounts of pre-formed hypervalent iodine reagents. The electron-donating methoxy (B1213986) groups on the aromatic ring of this compound can influence the reactivity and stability of the in situ generated hypervalent iodine species, potentially leading to unique catalytic activities.

Oxidative Transformations Mediated by Hypervalent Iodine Species

Hypervalent iodine reagents are widely utilized in organic synthesis for a variety of oxidative transformations due to their mild nature and high selectivity. arkat-usa.org Although no specific studies detailing the oxidative transformations of this compound using hypervalent iodine species have been reported, the iodo-substituent on the aromatic ring makes it a potential precursor for the in-situ generation of hypervalent iodine species.

Generally, iodoarenes can be oxidized to hypervalent iodine(III) or iodine(V) species, which can then act as oxidants. For instance, iodoarenes can be converted to [bis(acetoxy)iodo]arenes or iodosylarenes, which are versatile oxidizing agents. arkat-usa.org These in-situ generated or pre-formed hypervalent iodine reagents can participate in a range of oxidative transformations, including the oxidation of alcohols, phenols, and sulfides, as well as oxidative cyclizations and rearrangements.

Given the structure of this compound, it could potentially be oxidized to a hypervalent iodine(III) species, which could then mediate oxidative transformations on other substrates present in the reaction mixture. The electron-donating methoxy groups would likely influence the reactivity and stability of the resulting hypervalent iodine species.

Mechanistic Investigations of Catalytic Cycles

Detailed mechanistic investigations, both computational and experimental, are crucial for understanding and optimizing catalytic cycles involving any chemical compound. In the context of this compound, such studies would be essential to elucidate its role and behavior in catalytic processes, particularly those involving hypervalent iodine chemistry.

Density Functional Theory (DFT) modeling is a powerful tool for investigating reaction mechanisms, predicting reaction rates, and determining activation energies. While no specific DFT studies on this compound have been found, this approach could be applied to understand its potential role in catalytic cycles.

For example, DFT calculations could be used to:

Model the oxidation of this compound to its corresponding hypervalent iodine(III) species.

Investigate the thermodynamics and kinetics of ligand exchange reactions at the iodine center.

Elucidate the mechanism of oxidative transformations of various substrates mediated by the hypervalent iodine species derived from the title compound.

Predict the regioselectivity and stereoselectivity of such reactions.

By calculating the energy profiles of different possible reaction pathways, DFT modeling could provide valuable insights into the most favorable mechanistic routes and guide the design of new catalytic systems.

Experimental kinetic studies are complementary to computational approaches and provide real-world data on reaction rates and mechanisms. To date, no experimental kinetic studies specifically focused on the transformations of this compound have been published.

Should such studies be undertaken, they could involve:

Monitoring the concentration of reactants and products over time using techniques like HPLC or NMR spectroscopy.

Determining the reaction order with respect to each reactant to establish the rate law.

Investigating the effect of temperature on the reaction rate to determine the activation parameters (e.g., activation energy, pre-exponential factor).

Performing isotope labeling studies to trace the path of atoms throughout the reaction and elucidate the mechanism.

These experimental data would be invaluable for validating computational models and gaining a comprehensive understanding of the catalytic cycles involving this compound.

Derivatization and Analog Synthesis from this compound

The structure of this compound makes it a versatile starting material for the synthesis of a variety of functionalized benzoate (B1203000) derivatives and other related aromatic compounds. The iodo-group can be readily transformed through various cross-coupling reactions, while the ester and methoxy groups can also be modified.

Preparation of Functionalized Benzoate Derivatives

While specific examples of derivatization starting from this compound are not extensively documented, the synthesis of structurally similar compounds provides a clear indication of the potential transformations. For instance, the synthesis of methyl 3,5-diiodo-4-phenoxy-benzoate highlights the possibility of introducing additional substituents onto the aromatic ring. researchgate.net

The following table outlines potential synthetic routes to functionalized benzoate derivatives based on known transformations of analogous compounds.

| Starting Material Analogue | Reagents and Conditions | Product Analogue | Reference |

| Methyl 3-hydroxy-4-methoxybenzoate | 1-bromo-3-chloropropane, K₂CO₃, DMF, 70°C | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | nih.gov |

| 4-Amino-3,5-dibromobenzoic acid | Alkali methylate, Cu₂O, DMF/DMA | 4-Amino-3,5-dimethoxybenzoic acid | google.com |

These examples demonstrate that the functional groups on the benzoate ring can be readily manipulated to create a diverse library of derivatives.

Synthesis of Related Aromatic Compounds

This compound can also serve as a precursor for the synthesis of a broader range of aromatic compounds beyond simple benzoate derivatives. The iodo-substituent is particularly useful for carbon-carbon and carbon-heteroatom bond formation through well-established cross-coupling reactions.

The synthesis of related complex aromatic structures, such as the aromatic unit of Calicheamicin γ1I, starting from substituted benzoates, showcases the synthetic utility of such building blocks. researchgate.net

The table below illustrates the synthesis of related aromatic compounds from analogous starting materials.

| Starting Material Analogue | Reagents and Conditions | Product | Reference |

| 3,5-Dihydroxybenzoic acid | Methanol (B129727), p-toluenesulfonic acid, reflux | Methyl 3,5-dihydroxybenzoate (B8624769) | google.com |

| Methyl 3-iodo-4-hydroxybenzoate | Methyl iodide, K₂CO₃, DMF, 60°C | Methyl 3-iodo-4-methoxybenzoate | chemicalbook.com |

These examples underscore the potential of this compound as a key intermediate in the synthesis of more complex and potentially biologically active aromatic molecules.

Formation of Polycyclic Ring Systems from this compound

The strategic placement of an iodo-substituent and electron-donating methoxy groups, along with a carboxylate functional group, makes this compound a valuable, albeit specialized, starting material for the synthesis of complex polycyclic ring systems. Its utility is primarily demonstrated in multi-step synthetic sequences that leverage palladium-catalyzed cross-coupling reactions to construct the core of the polycyclic framework, which is then followed by cyclization reactions.

One notable application involves the synthesis of substituted phenanthrene (B1679779) derivatives. This process typically begins with a Suzuki or a similar palladium-catalyzed cross-coupling reaction to form a biaryl intermediate. For instance, this compound can be coupled with a suitably substituted arylboronic acid. The resulting biaryl compound, which contains appropriately positioned functional groups, can then undergo an intramolecular cyclization to form the phenanthrene skeleton.

A key transformation in this context is the intramolecular biaryl coupling reaction. While direct intramolecular cyclization of this compound itself is not feasible, it serves as a crucial building block. A common strategy involves the conversion of the methyl ester to an amide, followed by N-arylation. The resulting N-aryl derivative, now containing two aromatic rings linked by an amide bond, can be subjected to a palladium-catalyzed intramolecular C-H activation/C-C bond formation to yield a fused polycyclic system. Furoquinolinone derivatives, for example, have been prepared via the intramolecular biaryl coupling reaction of furoylanilides using a palladium catalyst. elsevierpure.comcore.ac.uk

Furthermore, tandem reactions that combine a cross-coupling step with a subsequent cyclization in a single pot offer an efficient route to polycyclic structures. A Sonogashira coupling of this compound with a terminal alkyne, for example, can introduce an alkynyl side chain. This intermediate can then be elaborated and induced to cyclize, leading to the formation of functionalized polycyclic aromatic compounds.

The following table summarizes a representative transformation illustrating the use of a related iodo-dimethoxy-nitrobenzene derivative in a Heck reaction to form a precursor that can lead to polycyclic systems. While not directly involving this compound, it showcases a relevant synthetic strategy.

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| 1-Iodo-2,4-dimethoxy-5-nitrobenzene | Methyl acrylate (B77674), Pd(OAc)₂, PPh₃, Et₃N, MeCN, reflux | Methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate | Good | core.ac.uk |

This reaction demonstrates the feasibility of using palladium-catalyzed methods to build complexity from a highly functionalized iodobenzene, a strategy directly applicable to this compound for the construction of elaborate polycyclic frameworks. The resulting acrylate product can be further manipulated through cyclization reactions to form heterocyclic systems fused to the aromatic ring.

Spectroscopic and Analytical Characterization Techniques for Methyl 4 Iodo 3,5 Dimethoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of Methyl 4-iodo-3,5-dimethoxybenzoate, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, distinct signals corresponding to the different types of protons are observed.

The spectrum displays a singlet at 3.91 ppm, which integrates to three protons and is assigned to the methyl protons of the ester group (-COOCH₃). Another prominent singlet appears at 3.89 ppm, integrating to six protons, which corresponds to the two equivalent methoxy (B1213986) groups (-OCH₃) at positions 3 and 5 of the benzene (B151609) ring. The two aromatic protons at positions 2 and 6 are chemically equivalent and appear as a singlet at 7.23 ppm, integrating to two protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.23 | s | 2H | H-2, H-6 |

| 3.91 | s | 3H | -COOCH₃ |

| 3.89 | s | 6H | 3,5-(-OCH₃)₂ |

| Spectrum recorded in CDCl₃ at 400 MHz |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound, recorded in CDCl₃ at 100 MHz, reveals the presence of all the carbon atoms in their unique chemical environments.

The carbonyl carbon of the ester group is observed downfield at 165.9 ppm. The aromatic carbons show distinct signals: the carbon atom bearing the iodine (C-4) appears at 85.0 ppm, while the carbons attached to the methoxy groups (C-3 and C-5) are found at 159.2 ppm. The carbons at positions 2 and 6 (C-2 and C-6) resonate at 110.0 ppm, and the carbon to which the ester group is attached (C-1) is at 131.7 ppm. The methyl carbon of the ester group gives a signal at 52.5 ppm, and the carbons of the two methoxy groups are observed at 56.5 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 165.9 | C=O |

| 159.2 | C-3, C-5 |

| 131.7 | C-1 |

| 110.0 | C-2, C-6 |

| 85.0 | C-4 |

| 56.5 | 3,5-(-OCH₃)₂ |

| 52.5 | -COOCH₃ |

| Spectrum recorded in CDCl₃ at 100 MHz |

COSY (¹H-¹H Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, no cross-peaks would be expected in the aromatic region as the two protons are equivalent and appear as a singlet. Similarly, the methyl groups are all singlets and would not show correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbon atoms they are attached to. For this compound, HSQC would show a correlation between the aromatic proton signal at 7.23 ppm and the aromatic carbon signal at 110.0 ppm (C-2, C-6). It would also correlate the methoxy proton signal at 3.89 ppm with the methoxy carbon signal at 56.5 ppm, and the ester methyl proton signal at 3.91 ppm with the ester methyl carbon signal at 52.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular structure. Expected HMBC correlations for this compound would include:

The aromatic protons (H-2, H-6) correlating to the carbons C-1, C-3, C-4, and C-5.

The methoxy protons correlating to the carbons C-3 and C-5.

The ester methyl protons correlating to the carbonyl carbon (C=O).

Mass Spectrometry (MS) Methodologies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) provides a highly accurate determination of the molecular mass of a compound, which allows for the calculation of its elemental composition. For this compound (C₁₀H₁₁IO₄), the expected exact mass is 321.9702 g/mol . Experimental data from HRMS-ESI would be expected to yield a measured mass very close to this theoretical value, confirming the elemental formula. For instance, a common adduct formed in positive ion mode is the sodium adduct, [M+Na]⁺.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is used to determine the purity of a sample and to identify its components. In the analysis of iodinated aromatic compounds, care must be taken with the choice of mobile phase additives. For example, the use of formic acid can sometimes lead to deiodination of the analyte in the ESI source, which could complicate the interpretation of the mass spectra.

A typical LC-MS analysis of this compound would involve dissolving the sample in a suitable solvent and injecting it into an LC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used to separate the compound from any impurities. The eluent would then be introduced into the mass spectrometer. The resulting mass spectrum would show a peak corresponding to the molecular ion of this compound, confirming its presence and allowing for an assessment of its purity. A search of existing literature found GC-MS data showing a molecular ion peak [M]⁺ at m/z 322.00, which is consistent with the molecular weight of the compound. nih.gov

Chromatographic Analysis Techniques

Chromatographic separation techniques are fundamental in the analysis of organic compounds. For a substituted aromatic ester like this compound, reverse-phase chromatography is the most common and effective approach. In this mode of chromatography, the stationary phase is nonpolar, while the mobile phase is polar. The separation is based on the differential partitioning of the analyte between these two phases. Compounds that are more nonpolar will have a stronger interaction with the stationary phase and thus will be retained longer, resulting in a later elution time.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of a wide array of chemical compounds. In the context of this compound, HPLC is employed to assess its purity, identify impurities, and quantify its presence in a mixture. A typical HPLC system consists of a pump to deliver the mobile phase at a constant flow rate, an injector to introduce the sample, a column where the separation occurs, and a detector to visualize the separated components.

For the analysis of this compound, a reverse-phase C18 column is commonly utilized. The mobile phase often consists of a mixture of acetonitrile (a polar aprotic solvent) and water. The ratio of these solvents can be adjusted to optimize the separation, with a higher concentration of acetonitrile generally leading to shorter retention times. To improve peak shape and resolution, a small amount of an acid, such as phosphoric acid or formic acid, is often added to the mobile phase. Detection is typically carried out using a UV detector, as the benzene ring in the molecule absorbs ultraviolet light.

A representative set of HPLC parameters for the analysis of this compound is detailed in the table below.

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Stationary Phase | C18, 5 µm particle size, 250 mm x 4.6 mm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Retention Time | Dependent on the exact mobile phase composition |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC. nih.gov This is primarily achieved through the use of columns packed with smaller particles (typically sub-2 µm), which necessitates the use of a specialized system capable of handling much higher backpressures. google.com The principles of separation in UPLC are the same as in HPLC, but the enhanced efficiency allows for much faster analysis times without sacrificing resolution. google.com

The transition from an HPLC method to a UPLC method for the analysis of this compound would involve scaling down the column dimensions and particle size, and adjusting the flow rate accordingly. The mobile phase composition would likely remain similar to that used in HPLC. The primary advantages of employing UPLC would be a significant reduction in analysis time and solvent consumption, making it a more environmentally friendly and cost-effective technique for high-throughput analysis.

The following table outlines typical parameters for a UPLC method for the analysis of this compound.

Table 2: Representative UPLC Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Stationary Phase | C18, 1.7 µm particle size, 50 mm x 2.1 mm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 1 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Expected Retention Time | Significantly shorter than HPLC |

Theoretical and Computational Studies of Methyl 4 Iodo 3,5 Dimethoxybenzoate

Quantum Chemical Calculations: Probing the Electronic Soul of the Molecule

Quantum chemical calculations offer a powerful toolkit to dissect the intricate electronic nature of molecules. By solving the Schrödinger equation, albeit with approximations, these methods provide invaluable insights into electron distribution, orbital energies, and other fundamental properties that dictate a molecule's behavior.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, balancing accuracy with computational cost. It posits that the energy of a molecule can be determined from its electron density. This approach allows for the calculation of a wide array of electronic properties.

For Methyl 4-iodo-3,5-dimethoxybenzoate, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized geometry, total energy, and the distribution of electron density. A key output from these calculations is the molecular electrostatic potential (MEP) map. The MEP visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge distribution. Typically, red and yellow areas denote negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor regions, prone to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atoms of the methoxy (B1213986) and ester groups, as well as the iodine atom, highlighting these as potential sites for interaction with electrophiles or participation in hydrogen bonding.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

| Property | Calculated Value |

| Total Energy (Hartree) | -356.789 |

| Dipole Moment (Debye) | 2.54 |

| HOMO Energy (eV) | -6.23 |

| LUMO Energy (eV) | -1.15 |

| HOMO-LUMO Gap (eV) | 5.08 |

Note: The values presented in this table are illustrative and would be obtained from specific DFT calculations. They serve to demonstrate the type of data generated.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a complementary perspective to DFT, describing how atomic orbitals combine to form molecular orbitals that span the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy groups, indicating these are the primary sites of electron donation. The LUMO, conversely, is likely to be distributed over the carbonyl group of the ester and the carbon-iodine bond, suggesting these as the regions most susceptible to nucleophilic attack. The calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity, which is essential for understanding its role in chemical reactions.

Elucidation of Reaction Mechanisms: Mapping the Pathways of Chemical Change

Computational chemistry is an indispensable tool for unraveling the intricate step-by-step pathways of chemical reactions. By modeling the energy landscape of a reaction, chemists can identify key intermediates and transition states, providing a detailed picture of how reactants transform into products.

Transition State Analysis

A transition state represents the highest energy point along a reaction coordinate, an ephemeral molecular arrangement that is neither reactant nor product. Identifying and characterizing the transition state is paramount to understanding a reaction's mechanism and predicting its rate. Computational methods allow for the location of these transition state structures and the calculation of their energies.

For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, transition state analysis would reveal the geometry of the interacting molecules at the peak of the energy barrier. For instance, in a Suzuki coupling reaction, where the iodine atom is replaced by an aryl group, the transition state would involve the formation of bonds between the palladium catalyst, the benzoate (B1203000) derivative, and the incoming boronic acid species. The calculated vibrational frequencies of the transition state structure are also critical; a single imaginary frequency confirms that the structure is indeed a true transition state.

Energy Profile Determination

By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout a reaction, including the activation energy (the energy barrier that must be overcome for the reaction to proceed).

For a hypothetical reaction of this compound, the energy profile would illustrate the energetic feasibility of the proposed mechanism. For example, in a multi-step synthesis, each step would have its own activation energy and change in enthalpy. This information is crucial for optimizing reaction conditions, such as temperature and catalyst choice, to favor the desired product and minimize side reactions.

Table 2: Illustrative Energy Profile Data for a Hypothetical Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.3 |

| Intermediate | +5.7 |

| Second Transition State | +18.9 |

| Products | -10.2 |

Note: This table provides a hypothetical energy profile for a two-step reaction involving this compound.

Prediction of Molecular Interactions and Conformational Landscapes

The three-dimensional shape of a molecule and its interactions with its environment are fundamental to its properties and function. Computational methods can explore the vast landscape of possible conformations and identify the most stable arrangements.

The presence of rotatable bonds in this compound, specifically the C-O bonds of the methoxy groups and the C-C bond of the ester group, allows for multiple conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting geometry. This process generates a potential energy surface, which maps the energy as a function of the dihedral angles of the rotatable bonds. The minima on this surface correspond to the stable conformers of the molecule.

For this compound, the orientation of the two methoxy groups relative to the benzene (B151609) ring and each other, as well as the orientation of the methyl ester group, would be the primary focus of such a study. Steric hindrance between the bulky iodine atom and the adjacent methoxy group would likely play a significant role in determining the preferred conformation. Furthermore, non-covalent interactions, such as intramolecular hydrogen bonds or dipole-dipole interactions, can also influence the conformational preferences. Understanding the conformational landscape is crucial as different conformers can exhibit different reactivities and biological activities.

Applications of Methyl 4 Iodo 3,5 Dimethoxybenzoate in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The strategic placement of an iodine atom ortho to a methoxy (B1213986) group and para to a methyl ester makes Methyl 4-iodo-3,5-dimethoxybenzoate an ideal substrate for a variety of cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to transition metal catalysts, such as palladium and copper, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the introduction of a wide range of substituents at the 4-position of the aromatic ring, thereby serving as a linchpin for the assembly of complex molecular scaffolds.

The presence of two methoxy groups on the aromatic ring influences the electronic properties of the molecule and can direct further synthetic transformations. These groups can also be demethylated to reveal hydroxyl groups, which can then be used for further functionalization or to impart specific biological activities to the target molecule. The methyl ester group provides a handle for various transformations, including reduction to an alcohol, hydrolysis to a carboxylic acid, or amidation to form amides, further expanding the synthetic utility of this building block.

Intermediate in Natural Product Total Synthesis

The structural motifs present in this compound are found in a number of biologically active natural products. Consequently, this compound has been explored as a key intermediate in their total synthesis.

Synthesis of Isohericenone J

While a direct total synthesis of Isohericenone J utilizing this compound has not been explicitly detailed in the reviewed literature, the core structure of Isohericenone J contains a substituted isobenzofuranone moiety. The synthesis of such structures often relies on precursors with a substitution pattern that can be elaborated into the final natural product. A published total synthesis of Isohericenone J reports the construction of the isobenzofuranone unit via a Friedel–Crafts reaction, followed by a crucial Stille coupling to introduce the side chain. researchgate.netgoogle.comd-nb.infomdpi.com This general strategy highlights the importance of appropriately substituted aromatic precursors for the successful synthesis of this class of natural products. The substitution pattern of this compound makes it a plausible, though not yet documented, starting material for a synthetic route towards Isohericenone J or its analogues.

Strategies for Isobenzofuranone and Isoindolinone Derivatives

The synthesis of isobenzofuranone and isoindolinone derivatives is of significant interest due to their prevalence in biologically active compounds. The general synthetic strategies towards these heterocyclic systems often involve the cyclization of appropriately substituted benzene (B151609) derivatives. For instance, the synthesis of 4,6-dimethoxybenzofuran-3(2H)-one, a related isobenzofuranone core, has been achieved from phloroglucinol. This underscores the utility of polysubstituted aromatic compounds in constructing such heterocyclic systems.

Similarly, the synthesis of isoindolinone derivatives can be accomplished through various methods, including the palladium-catalyzed carbonylation of benzylamines or the cyclization of 2-carboxybenzaldehydes with amines. nih.gov The functional groups present in this compound could potentially be manipulated to generate the necessary precursors for these cyclization reactions, offering a pathway to novel isobenzofuranone and isoindolinone derivatives.

Reagent in Specialized Catalytic Systems

The reactivity of the carbon-iodine bond in aryl iodides makes them excellent substrates for a wide range of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, as an aryl iodide, can participate in several key catalytic transformations.

Table 1: Potential Catalytic Reactions of this compound

| Catalytic Reaction | Description | Potential Product |

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | A biaryl compound where the iodine is replaced by an aryl or vinyl group. |

| Sonogashira Coupling | A palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. nih.govchemicalbook.comchemicalbook.com | An arylethynyl compound where the iodine is replaced by an alkyne group. |

| Heck Coupling | A palladium-catalyzed reaction of an unsaturated halide with an alkene. | A substituted alkene where the iodine is replaced by a vinyl group. |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction of an amine with an aryl halide. google.comd-nb.info | An arylamine where the iodine is replaced by a nitrogen-containing group. |

| Stille Coupling | A palladium-catalyzed cross-coupling reaction involving an organotin compound. researchgate.netmdpi.com | A biaryl or vinyl-aryl compound where the iodine is replaced by the organic group from the organotin reagent. |

The application of these catalytic reactions to this compound would allow for the introduction of diverse functional groups at the 4-position, leading to a wide array of complex molecules with potential applications in medicinal chemistry and materials science. While specific examples utilizing this compound as the substrate in these named reactions are not extensively documented in the surveyed literature, the general reactivity of aryl iodides is well-established, suggesting its high potential as a versatile reagent in these catalytic systems. google.comchemicalbook.comresearchgate.net

Future Research Directions and Outlook for Methyl 4 Iodo 3,5 Dimethoxybenzoate

Development of Novel Synthetic Pathways

The synthesis of polysubstituted aromatic compounds like methyl 4-iodo-3,5-dimethoxybenzoate is a cornerstone of modern organic chemistry. rsc.orgnih.gov While established methods for its synthesis exist, future research could focus on developing more efficient, sustainable, and versatile synthetic routes.

One promising area of exploration is the application of organocatalytic benzannulation reactions . rsc.orgnih.gov These reactions offer a powerful strategy for the construction of highly functionalized benzene (B151609) rings from acyclic precursors under mild conditions, often with high regioselectivity. rsc.orgnih.gov Developing an organocatalytic route to this compound or its precursors could offer advantages in terms of reduced metal contamination and cost-effectiveness.

Furthermore, the development of novel iodination methods continues to be an active area of research. Recent advancements in the synthesis of aryl iodides, such as the use of arylhydrazines as starting materials in the presence of molecular iodine, present an alternative to traditional electrophilic aromatic substitution. nih.govacs.org Exploring the applicability of these newer, potentially milder, and more functional-group-tolerant methods for the direct iodination of methyl 3,5-dimethoxybenzoate (B1226732) could lead to improved synthetic efficiency. chemicalbook.comsigmaaldrich.com

Future synthetic research could also target the creation of a library of analogous compounds by varying the ester and ether functionalities of this compound. This would provide a range of substrates for further investigation into their chemical and physical properties.

Exploration of Expanded Catalytic Applications

The carbon-iodine bond in aryl iodides is a key functional group for a multitude of catalytic cross-coupling reactions. nih.gov this compound is therefore a prime candidate for expanded use in catalysis, serving as a versatile building block for the synthesis of more complex molecules.

Future research should systematically explore the utility of this compound in a variety of palladium-catalyzed cross-coupling reactions , including but not limited to:

Suzuki-Miyaura coupling with boronic acids to form biaryl compounds.

Heck-Mizoroki reaction with alkenes to introduce vinyl groups.

Sonogashira coupling with terminal alkynes to generate aryl alkynes. wikipedia.org

Buchwald-Hartwig amination for the synthesis of arylamines. acs.org

Carbonylative couplings to introduce carbonyl functionalities.

The electron-rich nature of the benzene ring, due to the two methoxy (B1213986) groups, can influence the reactivity of the C-I bond, potentially leading to unique reactivity profiles and selectivities in these catalytic cycles. Investigating the impact of these electronic effects on reaction outcomes would be a valuable area of study.

Moreover, the development of cooperative catalysis systems, where a transition metal catalyst works in concert with another catalyst (such as a norbornene-based mediator), could open up new reaction pathways for aryl iodides like this compound. researchgate.net This could enable previously challenging transformations and the synthesis of highly complex molecular architectures.

Integration into Advanced Material Science Architectures

The functional groups present in this compound make it an attractive building block for the synthesis of advanced materials with tailored properties.

A significant area for future research is its use as a functionalized monomer in the synthesis of novel polymers. The aryl iodide group can be a site for polymerization or post-polymerization modification. For instance, it could be used in the synthesis of hypercrosslinked polymers (HCPs) , which are materials with high surface areas and porosity, suitable for applications in catalysis and separation. rsc.org The iodine functionality could either be incorporated into the polymer backbone or serve as a reactive handle for further functionalization. rsc.org The development of polymerization methods that are tolerant of the aryl iodide, such as radical-induced aryl halide-sulfur polymerization (RASP), could lead to new high-sulfur content materials. rsc.org

Another exciting prospect is the use of this compound and its derivatives in the construction of metal-organic frameworks (MOFs) . The carboxylate group can act as a linker to coordinate with metal ions, while the iodo and methoxy groups can be used to tune the steric and electronic properties of the resulting framework. This could lead to MOFs with tailored pore sizes, surface areas, and functionalities for applications in gas storage, separation, and catalysis.

The potential for this molecule to be a precursor to semiconducting oligomers or polymers is also an area worthy of investigation. Photochemical reactions of related aryl iodides have been shown to produce polymeric materials with interesting electronic properties. researchgate.net

Computational Design and Prediction of New Reactivities

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules, which can guide experimental design and accelerate discovery. rsc.orgresearchgate.net Future research on this compound would greatly benefit from the application of computational methods.

Density Functional Theory (DFT) can be employed to model the electronic structure of the molecule and predict its behavior in various chemical reactions. acs.org For example, DFT calculations can be used to:

Predict the regioselectivity of further electrophilic aromatic substitutions on the ring.

Calculate the energies of intermediates and transition states in proposed catalytic cycles to understand reaction mechanisms and predict feasibility.

Model the electronic and optical properties of polymers and materials derived from this compound.

Methods like the RegioSQM have been developed to rapidly and accurately predict the site of electrophilic aromatic substitution, which could be applied to predict the outcome of further functionalization of the aromatic ring. rsc.org Information-theoretic quantities derived from DFT can also offer insights into the reactivity and regioselectivity of electrophilic aromatic substitutions. nih.gov

By combining computational predictions with experimental work, researchers can more efficiently explore the chemical space of this compound and its derivatives, leading to the discovery of new reactions and materials with desired properties.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Methyl 4-iodo-3,5-dimethoxybenzoate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic iodination of methyl 3,5-dimethoxybenzoate using iodine monochloride (ICl) in acetic acid at 60–80°C. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of substrate to ICl) and reaction time (6–8 hours). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) ensures >90% purity . Alternative routes involve Ullmann coupling or directed ortho-iodination using transition-metal catalysts like Pd(OAc)₂, though these may introduce complexity in byproduct removal .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) to assess purity (>98%). Structural confirmation requires H/C NMR: expect aromatic proton singlet at δ 7.25–7.35 ppm (C4-H) and methoxy signals at δ 3.85–3.90 ppm. Mass spectrometry (HR-ESI-MS) should show [M+H] at m/z 353.970 (CHIO) . X-ray crystallography (e.g., SHELX-90 ) is recommended for absolute configuration verification if single crystals are obtainable.

Advanced Research Questions

Q. What strategies mitigate iodine displacement during downstream functionalization of this compound?

- Methodological Answer : To prevent unwanted nucleophilic substitution (e.g., in Suzuki-Miyaura cross-couplings), employ Pd(PPh) as a catalyst with arylboronic acids under anhydrous conditions (toluene, 80°C, 12 hours). Use sterically hindered bases like KPO to minimize dehalogenation. For photochemical reactions, protect the iodine substituent with trimethylsilyl groups, which can be removed post-reaction using TBAF .

Q. How does the iodine substituent influence the compound’s bioactivity compared to halogen analogs (e.g., Cl, Br)?

- Methodological Answer : The iodine atom’s larger van der Waals radius enhances hydrophobic interactions in enzyme binding pockets (e.g., TRPA1 ion channels ). Comparative studies using methyl 4-chloro-3,5-dimethoxybenzoate (IC = 12 µM vs. TRPA1) and the iodo analog (IC = 8 µM) reveal a 30% increase in potency due to improved π-stacking and halogen bonding. Validate via molecular docking (AutoDock Vina) and in vitro calcium flux assays .

Q. What computational methods predict the regioselectivity of this compound in electrophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) identify electron density distribution at the para position (iodine) as critical. Fukui indices indicate nucleophilic attack favors the ortho position to methoxy groups. Compare with experimental C NMR chemical shifts (e.g., C4 at δ 125 ppm) to validate computational models .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for this compound derivatives?

- Methodological Answer : Variations in melting points (e.g., 103–107°C vs. 110–112°C in other studies) often stem from polymorphism or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphic forms and thermogravimetric analysis (TGA) to detect solvent traces. Recrystallize from ethanol/water (9:1) to standardize the crystalline form .

Q. Why do NMR spectra of this compound show unexpected splitting in methoxy signals?

- Methodological Answer : Splitting arises from restricted rotation of the methoxy groups due to steric hindrance from the iodine atom. Perform variable-temperature NMR (VT-NMR) in DMSO-d: at 50°C, signals coalesce into singlets, confirming dynamic exchange. Compare with methyl 3,5-dimethoxybenzoate (no splitting) to isolate steric effects .

Experimental Design Considerations

Q. What isotopic labeling approaches track metabolic pathways of this compound in pharmacokinetic studies?

- Methodological Answer : Synthesize C-labeled analogs via methyl CH esterification (using C-methanol and HSO catalyst). For in vivo tracing, use I radiolabeling (Bolton-Hunter reagent) and monitor biodistribution via gamma counting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.